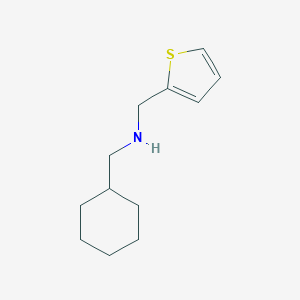
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine, also known as CTM, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CTM is a derivative of methamphetamine, a central nervous system stimulant that is commonly abused as a recreational drug. However, CTM is not intended for human consumption and is strictly used for research purposes.
Wirkmechanismus
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a stimulant effect. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine are similar to those of methamphetamine. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine increases heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. Prolonged use of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in lab experiments is that it is a more stable and less reactive compound than methamphetamine. This makes it easier to handle and store. However, one limitation is that the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain may not be exactly the same as those of methamphetamine. Therefore, researchers must be cautious when interpreting the results of studies using 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine.
Zukünftige Richtungen
There are many potential future directions for the use of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in scientific research. One area of interest is the development of treatments for methamphetamine addiction. By studying the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain, researchers can identify potential targets for drug development. Another area of interest is the study of the long-term effects of methamphetamine on the brain. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be used to model the effects of methamphetamine on the brain over a longer period of time. Additionally, 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be used to study the effects of methamphetamine on specific brain regions and circuits. This can help researchers develop more targeted treatments for methamphetamine addiction.
Synthesemethoden
The synthesis of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine involves a multi-step process that requires the use of various chemicals and equipment. The first step involves the synthesis of 2-thiophenemethylamine, which is then reacted with cyclohexylcarbonyl chloride to produce 1-cyclohexyl-N-(thiophen-2-ylmethyl)amine. This compound is then reduced using sodium borohydride to produce 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine. The purity of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be improved through recrystallization using a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine has been used in various scientific research studies, particularly in the field of neuroscience. One of the primary uses of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine is to study the effects of methamphetamine on the brain. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine is a structural analog of methamphetamine, which means that it has a similar chemical structure but with slight modifications. By studying the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain, researchers can gain a better understanding of how methamphetamine affects the brain and how to develop treatments for methamphetamine addiction.
Eigenschaften
Produktname |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine |
|---|---|
Molekularformel |
C12H19NS |
Molekulargewicht |
209.35 g/mol |
IUPAC-Name |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H19NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h4,7-8,11,13H,1-3,5-6,9-10H2 |
InChI-Schlüssel |
NYWWRNVNRNTESF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CC=CS2 |
Kanonische SMILES |
C1CCC(CC1)CNCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)



![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)